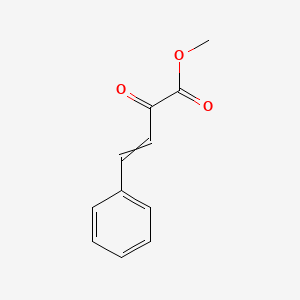

Methyl 2-oxo-4-phenylbut-3-enoate

Description

BenchChem offers high-quality Methyl 2-oxo-4-phenylbut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-4-phenylbut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDYRZGSCHGREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342557 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-86-4 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-oxo-4-phenylbut-3-enoate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-4-phenylbut-3-enoate is a versatile α,β-unsaturated ketoester that serves as a valuable intermediate in organic synthesis. Its conjugated system, featuring two distinct electrophilic centers, makes it a reactive substrate for a variety of transformations, including Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic scaffolds.[1][2] This guide provides a detailed exploration of a robust and widely applicable method for its synthesis—the Claisen-Schmidt condensation. We delve into the underlying reaction mechanism, offer a field-proven, step-by-step experimental protocol, and present a comprehensive characterization workflow to ensure the structural integrity and purity of the final product. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize and utilize this important chemical building block.

Strategic Overview: The Synthetic Approach

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic chemistry. For the specific target, Methyl 2-oxo-4-phenylbut-3-enoate, the most direct and efficient strategy is the base-catalyzed condensation of methyl pyruvate and benzaldehyde. This reaction, a variant of the Claisen-Schmidt condensation, is predicated on the generation of a nucleophilic enolate from methyl pyruvate, which subsequently attacks the electrophilic carbonyl of benzaldehyde, followed by dehydration to yield the target conjugated system.

Causality of Method Selection:

-

Atom Economy: This condensation reaction is highly efficient, forming the carbon-carbon bond and the desired functionality with minimal byproduct formation.

-

Reagent Accessibility: Both methyl pyruvate and benzaldehyde are readily available and cost-effective starting materials.

-

Reaction Control: The reaction conditions are well-established and can be easily controlled in a standard laboratory setting to achieve high yields and purity. The use of a strong base in a non-hydroxylic solvent ensures near-quantitative conversion of the pyruvate to its enolate form, minimizing side reactions.[3]

The overall transformation is depicted below:

> Figure 1. General reaction scheme for the Claisen-Schmidt condensation to form Methyl 2-oxo-4-phenylbut-3-enoate.

Reaction Mechanism: A Stepwise Analysis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The base-catalyzed condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium methoxide (NaOMe), deprotonates the α-carbon of methyl pyruvate. This is the rate-determining step. The resulting enolate is a potent nucleophile, stabilized by resonance delocalization across the carbonyl group.[4][5]

-

Nucleophilic Attack: The pyruvate enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (methanol, in this case) to form an aldol addition product, methyl 3-hydroxy-2-oxo-4-phenylbutanoate.

-

Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, and the resulting enolate expels the hydroxide leaving group, forming the stable, conjugated α,β-unsaturated double bond.

The following diagram illustrates this mechanistic pathway.

Caption: Mechanistic pathway for the synthesis of Methyl 2-oxo-4-phenylbut-3-enoate.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, with integrated checkpoints for reaction monitoring to ensure success.

3.1. Materials and Reagents

-

Sodium Methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Methyl Pyruvate

-

Benzaldehyde

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

3.2. Step-by-Step Synthesis Workflow

The entire experimental process, from setup to final product isolation, is outlined below.

Caption: Experimental workflow for the synthesis and purification of the target compound.

3.3. Detailed Procedure

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.05 equivalents) and anhydrous methanol. Cool the resulting solution to 0 °C using an ice-water bath.

-

Enolate Formation: Add methyl pyruvate (1.0 equivalent) dropwise to the stirred solution over 15 minutes. The formation of the enolate is crucial, and slow addition at a low temperature minimizes self-condensation of the pyruvate.[6]

-

Condensation: After stirring for 30 minutes at 0 °C, add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexanes/ethyl acetate eluent. The disappearance of the benzaldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is considered complete when the limiting reagent (benzaldehyde) is no longer visible by TLC.

-

Work-up: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).[7]

-

Isolation: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl 2-oxo-4-phenylbut-3-enoate.[7]

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

4.1. Physical Properties

-

Appearance: Typically a pale yellow solid or oil.

-

Molecular Formula: C₁₁H₁₀O₃[8]

4.2. Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for Methyl 2-oxo-4-phenylbut-3-enoate. This data serves as a benchmark for validating the experimental outcome.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~ 7.5-7.9 ppm (m, 5H)~ 7.5 ppm (d, 1H)~ 6.8 ppm (d, 1H)~ 3.9 ppm (s, 3H) | Aromatic protons (Ph)Vinyl proton (C=CH)Vinyl proton (C=CH)Methyl ester protons (-OCH₃) |

| Coupling (J) | J ≈ 16 Hz | Trans-alkene geometry of vinyl protons.[10][11] | |

| ¹³C NMR | Chemical Shift (δ) | ~ 193 ppm~ 164 ppm~ 145 ppm~ 128-134 ppm~ 122 ppm~ 53 ppm | Ketone Carbonyl (C=O)Ester Carbonyl (C=O)Vinyl Carbon (C-Ph)Aromatic CarbonsVinyl Carbon (C-CO)Methyl Carbon (-OCH₃) |

| IR | Wavenumber (cm⁻¹) | ~ 1735 cm⁻¹~ 1680 cm⁻¹~ 1610 cm⁻¹ | C=O stretch (ester)C=O stretch (α,β-unsaturated ketone)C=C stretch (alkene) |

| MS (EI) | m/z | 19015913110377 | [M]⁺ (Molecular Ion)[M - OCH₃]⁺[M - COOCH₃]⁺[C₆H₅CO]⁺[C₆H₅]⁺ |

Note: Predicted NMR values are based on standard chemical shift tables and data for analogous structures like trans-4-phenyl-3-buten-2-one. Actual values may vary slightly based on solvent and spectrometer frequency.[10][11]

4.3. Analytical Instrumentation and Sample Preparation

-

NMR Spectroscopy: A 400 MHz or higher field NMR spectrometer is recommended. Samples should be prepared by dissolving 5-10 mg of the purified product in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]

-

Infrared (IR) Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid analysis of the solid or oil product.[7]

-

Mass Spectrometry (MS): Electron Ionization (EI) is a standard method. The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC-MS) system, which also serves as an excellent purity check.[7][8]

By correlating the data obtained from these techniques with the expected values, a researcher can confidently verify the successful synthesis of high-purity Methyl 2-oxo-4-phenylbut-3-enoate, ready for its application in further synthetic endeavors.

References

-

ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

-

MDPI. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-4-phenylbutanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

PubChem. (n.d.). Methyl-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

-

YouTube. (2016). Claisen Condensation Product Shortcut by Leah4sci. Retrieved from [Link]

-

Khan Academy. (n.d.). Enolate formation from aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved from [Link]

-

YouTube. (2014). Enolate formation from aldehydes | Alpha Carbon Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

-

YouTube. (2019). formation of enolates from esters and other acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.

-

YouTube. (2022). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. Retrieved from [Link]

-

DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

-

Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate|107969-78-8. Retrieved from [Link]

-

Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 2-oxo-4-phenylbut-3-enoate | C11H10O3 | CID 582963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-oxo-4-phenylbut-2-enoate | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-oxo-4-phenylbut-3-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-4-phenylbut-3-enoate is an α,β-unsaturated α-keto ester with a chemical formula of C₁₁H₁₀O₃.[1] Its structure, featuring a reactive conjugated system, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry and drug development. The presence of multiple functional groups—an ester, a ketone, and a carbon-carbon double bond in conjugation—imparts a unique reactivity profile to the molecule, making it a versatile scaffold for the synthesis of more complex chemical entities.

Physicochemical Properties

The physical and chemical properties of Methyl 2-oxo-4-phenylbut-3-enoate are crucial for its handling, application in reactions, and for the purification of its products. While experimental data for some properties are not widely reported, a combination of computed data and information from closely related compounds provides a solid understanding of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | methyl 2-oxo-4-phenylbut-3-enoate | [1] |

| CAS Number | 6395-86-4, 107969-78-8 ((E)-isomer) | [1][2][3] |

| Appearance | Expected to be a pale yellow solid or oil | [4] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

The most direct and efficient method for the synthesis of Methyl 2-oxo-4-phenylbut-3-enoate is the base-catalyzed Aldol condensation between benzaldehyde and methyl pyruvate. This reaction, a cornerstone of carbon-carbon bond formation, creates the characteristic α,β-unsaturated keto framework of the target molecule.

Synthesis Workflow

Sources

An In-Depth Technical Guide to (E)-Methyl 2-oxo-4-phenylbut-3-enoate: Synthesis, Properties, and Applications in Chemical Research

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of (E)-Methyl 2-oxo-4-phenylbut-3-enoate, a versatile building block in modern organic chemistry.

Introduction

(E)-Methyl 2-oxo-4-phenylbut-3-enoate, also known as methyl benzalpyruvate, is a multifunctional organic compound that serves as a valuable intermediate in a variety of chemical syntheses. Its structure, featuring an α,β-unsaturated keto-ester system, provides multiple reactive sites, making it a versatile precursor for the construction of complex molecular architectures, including various heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and key applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to scientific research. This section details the IUPAC name and CAS Registry Number for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-methyl 2-oxo-4-phenylbut-3-enoate . The "(2E)" designation specifies the trans configuration of the double bond.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the following primary registry number to this compound:

-

CAS No.: 6395-86-4 [1]

It is worth noting that another CAS number, 107969-78-8, has also been associated with this compound, particularly for the (E)-isomer.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| Preferred IUPAC Name | (2E)-methyl 2-oxo-4-phenylbut-3-enoate |

| Synonyms | Methyl benzalpyruvate, Methyl 2-oxo-4-phenyl-3-butenoate |

| CAS Registry Number | 6395-86-4[1] |

| Alternative CAS Number | 107969-78-8 ((E)-isomer)[2] |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

Synthesis of (E)-Methyl 2-oxo-4-phenylbut-3-enoate

The most common and efficient method for the synthesis of (E)-methyl 2-oxo-4-phenylbut-3-enoate is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens.[4] In this case, methyl pyruvate serves as the ketone component and benzaldehyde as the aromatic aldehyde.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[5] The mechanism involves the deprotonation of the α-carbon of methyl pyruvate by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated keto-ester system of (E)-methyl 2-oxo-4-phenylbut-3-enoate.[6][7]

Caption: Schematic representation of the Michael addition reaction involving the title compound.

Synthesis of Heterocyclic Compounds

(E)-Methyl 2-oxo-4-phenylbut-3-enoate is a key starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to construct benzothiazole derivatives, which are known to exhibit a broad range of pharmacological activities, including anticancer properties. [8]The reaction with substituted hydrazines or other binucleophiles can lead to the formation of pyrazole, pyrimidine, and other heterocyclic systems.

Relevance in Drug Discovery and Development

The 2-oxo-4-phenylbut-3-enoate moiety is a "privileged structure" in medicinal chemistry. Its incorporation into larger molecules has been shown to impart significant biological activity.

Anticancer Activity

Derivatives of (E)-methyl 2-oxo-4-phenylbut-3-enoate have shown promising results as potential anticancer agents. For example, benzothiazole derivatives incorporating this scaffold have demonstrated selective antiproliferative activity against human metastatic melanoma cells. [8]The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (such as cysteine) in target proteins, thereby modulating their function. This mechanism is a common strategy in the design of enzyme inhibitors.

Intermediate for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules. Its versatile reactivity allows for the introduction of various functional groups and the construction of diverse molecular skeletons, which can then be screened for a wide range of pharmacological activities.

Conclusion

(E)-Methyl 2-oxo-4-phenylbut-3-enoate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation, coupled with its diverse reactivity, makes it an attractive starting material for the synthesis of complex organic molecules, including those with potential therapeutic applications. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for the rational design and synthesis of novel bioactive agents.

References

-

Popov, I., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 25(15), 3481. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from: [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from: [Link]

-

University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. Retrieved from: [Link]

-

YouTube. (2023). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from: [Link]

-

University of Calgary. (n.d.). Ch21: Michael reaction. Retrieved from: [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from: [Link]

-

YouTube. (2019). Organic Chem Review: Enolates - Predicting the Product of Michael Addition | Kaplan MCAT Prep. Retrieved from: [Link]

- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from: [Link]

-

Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from: [Link]

-

Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate|107969-78-8. Retrieved from: [Link]

Sources

- 1. Methyl 2-oxo-4-phenylbut-3-enoate | C11H10O3 | CID 582963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 107969-78-8|(E)-Methyl 2-oxo-4-phenylbut-3-enoate|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of Methyl 2-oxo-4-phenylbut-3-enoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-oxo-4-phenylbut-3-enoate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this α,β-unsaturated ketoester through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Synthesis

Methyl 2-oxo-4-phenylbut-3-enoate possesses a conjugated system comprising a phenyl group, a carbon-carbon double bond, and two carbonyl groups (a ketone and an ester). This high degree of functionality makes it a versatile building block in various synthetic applications. The predominant and more stable isomer is the (E)-isomer, which will be the focus of this guide.

Diagram of Methyl 2-oxo-4-phenylbut-3-enoate

Caption: Molecular structure of (E)-methyl 2-oxo-4-phenylbut-3-enoate.

Synthesis Protocol: Modified Wadsworth-Emmons Reaction[1]

-

To a solution of trimethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium methoxide (1.1 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the target molecule, the following analysis is based on data from a closely related, more complex molecule containing the "(E)-2-oxo-4-phenylbut-3-en-1-yl" moiety, providing a reliable approximation of the expected spectral features.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | ~16.4 | Vinyl H (α to phenyl) |

| ~7.42-7.44 | m | - | Aromatic H |

| ~6.85 | d | ~16.4 | Vinyl H (β to phenyl) |

| ~3.78 | s | - | -OCH₃ |

Table 1: Predicted ¹H NMR Spectroscopic Data for the enone moiety of (E)-methyl 2-oxo-4-phenylbut-3-enoate based on a structurally related compound.[2]

Interpretation:

-

The two doublets at approximately 7.70 and 6.85 ppm are characteristic of the vinyl protons in a trans-configuration, confirmed by the large coupling constant of ~16.4 Hz.[2] The downfield shift of the proton at ~7.70 ppm is due to its proximity to the electron-withdrawing phenyl group.

-

The multiplet in the range of 7.42-7.44 ppm corresponds to the protons of the phenyl group.[2]

-

The singlet at approximately 3.78 ppm is assigned to the three protons of the methyl ester group.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~197.9 | C=O (ketone) |

| ~162.5 | C=O (ester) |

| ~144.5 | C (α to phenyl) |

| ~134.7 | C (ipso-phenyl) |

| ~131.2 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~126.7 | C (β to phenyl) |

| ~53.8 | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for the enone moiety of (E)-methyl 2-oxo-4-phenylbut-3-enoate based on a structurally related compound.[2]

Interpretation:

-

The two signals in the downfield region at ~197.9 and ~162.5 ppm are assigned to the ketone and ester carbonyl carbons, respectively.[2]

-

The signals for the vinyl carbons are observed at approximately 144.5 and 126.7 ppm.

-

The aromatic carbons appear in the range of 129.0-134.7 ppm.[2]

-

The signal at ~53.8 ppm corresponds to the carbon of the methyl ester group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are predicted vibrational frequencies for (E)-methyl 2-oxo-4-phenylbut-3-enoate based on characteristic group frequencies.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1625 | C=C stretch (alkene) |

| ~1600, ~1490 | C=C stretch (aromatic) |

Table 3: Predicted Infrared (IR) Spectroscopic Data for (E)-methyl 2-oxo-4-phenylbut-3-enoate.[1]

Interpretation:

-

The presence of two distinct carbonyl stretching frequencies is a key feature. The ester carbonyl is expected around 1730 cm⁻¹, while the α,β-unsaturated ketone carbonyl will appear at a lower frequency, around 1680 cm⁻¹, due to conjugation.

-

The C=C stretching vibrations for the alkene and the aromatic ring are expected in the 1625-1490 cm⁻¹ region.

-

The C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 2-oxo-4-phenylbut-3-enoate (C₁₁H₁₀O₃), the expected molecular weight is approximately 190.19 g/mol .[3]

Predicted Fragmentation Pathway:

The fragmentation of α,β-unsaturated ketones is often characterized by specific cleavage patterns.[4] For methyl 2-oxo-4-phenylbut-3-enoate, the following fragmentation pathways are plausible:

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathway for methyl 2-oxo-4-phenylbut-3-enoate.

| m/z | Interpretation |

| 190 | [M]⁺˙ (Molecular Ion) |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Predicted Mass Spectrometry (MS) Data for (E)-methyl 2-oxo-4-phenylbut-3-enoate.

Interpretation:

-

The molecular ion peak is expected at m/z 190.

-

Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment at m/z 159.

-

Cleavage of the entire methoxycarbonyl group (-COOCH₃) would lead to a significant peak at m/z 131.

-

A prominent peak at m/z 105, corresponding to the stable benzoyl cation, is anticipated.

-

Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z 77.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural identification and characterization of methyl 2-oxo-4-phenylbut-3-enoate. The presented NMR, IR, and MS data, while partially derived from a closely related structure and predictive models due to the scarcity of direct experimental results, offer a scientifically sound basis for researchers working with this compound. The provided synthesis protocol offers a practical starting point for its preparation. This guide underscores the importance of multi-technique spectroscopic analysis in modern chemical research and drug development.

References

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Link

-

Borissova, M., et al. (2018). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 23(11), 2948. [Link]

-

PubChem. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (E)-Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. [Link]

-

Chen, P., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 996-1004. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-oxo-4-phenylbut-3-enoate | C11H10O3 | CID 582963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Functional Group Profile of Methyl 2-oxo-4-phenylbut-3-enoate

Abstract: Methyl 2-oxo-4-phenylbut-3-enoate is a multifunctional organic compound characterized by a sophisticated arrangement of reactive sites. Its structure, featuring an α-keto-ester, a conjugated alkene, and a phenyl ring, creates a unique electronic landscape that dictates its chemical behavior. This guide provides an in-depth analysis of its functional groups, explores its reactivity profile with a focus on core transformations such as Michael additions and Diels-Alder reactions, and offers practical insights for its application in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who wish to leverage the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

Structural Analysis

Methyl 2-oxo-4-phenylbut-3-enoate (C₁₁H₁₀O₃) possesses a highly functionalized four-carbon backbone.[1] The interplay between its constituent functional groups is the cornerstone of its reactivity.

-

α-Keto Ester: The molecule contains a methyl ester group directly adjacent to a ketone at the C2 position. This arrangement significantly influences the electrophilicity of both carbonyl carbons and the acidity of any α-protons, although in this specific structure, there are no protons on the carbon between the two carbonyls.

-

α,β-Unsaturated Carbonyl System: The ketone at C2 is in conjugation with a carbon-carbon double bond (C3=C4). This extends the π-system, creating an electron-deficient alkene.

-

Extended Conjugation: The system's conjugation extends further to the phenyl group at the C4 position. This phenyl-vinyl-keto-ester arrangement defines the molecule's electronic and steric properties, stabilizing the overall structure and influencing regioselectivity in addition reactions.

Below is a diagram illustrating the structure of Methyl 2-oxo-4-phenylbut-3-enoate.

Caption: Structure of Methyl 2-oxo-4-phenylbut-3-enoate.

Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| CAS Number | 6395-86-4 | PubChem[1] |

| IUPAC Name | methyl 2-oxo-4-phenylbut-3-enoate | PubChem[1] |

| SMILES | COC(=O)C(=O)C=CC1=CC=CC=C1 | PubChem[1] |

The Electronic Landscape and Functional Group Interplay

The reactivity of methyl 2-oxo-4-phenylbut-3-enoate is not merely the sum of its parts but a consequence of their electronic synergy. The powerful electron-withdrawing nature of the adjacent ketone and ester functionalities polarizes the entire conjugated system.

Analysis of the Conjugated System

The delocalization of π-electrons across the C4-C3-C2=O2 system results in a significant electron deficiency at the C4 (β) position relative to the ketone. This renders the β-carbon a prime target for nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds. This susceptibility to conjugate addition is the most dominant feature of the molecule's reactivity profile.[2][3]

Identification of Electrophilic Centers

The molecule presents multiple electrophilic sites, leading to competition between different reaction pathways. The choice of nucleophile and reaction conditions determines the outcome.

-

C4 (β-carbon): The softest electrophilic center, highly susceptible to conjugate addition by soft nucleophiles (e.g., enolates, Gilman reagents, thiols, amines).[3]

-

C2 (Keto Carbonyl): A hard electrophilic center, prone to attack by hard nucleophiles such as Grignard or organolithium reagents in a 1,2-addition fashion.[2][3]

-

C1 (Ester Carbonyl): Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation), typically under harsher conditions than those required for additions to the ketone or conjugated system.

Caption: Electrophilic centers and corresponding reaction pathways.

Core Reactivity Profiles

Conjugate Addition (Michael Reaction)

The Michael reaction is a cornerstone of this molecule's synthetic utility, allowing for the formation of a carbon-carbon or carbon-heteroatom bond at the C4 position.[3] This reaction is synthetically powerful for building complexity from simple precursors.

Causality: The thermodynamic stability of the resulting carbonyl compound drives the reaction forward, making the 1,4-conjugate addition pathway favorable for a wide range of stabilized, soft nucleophiles. The mechanism involves the initial attack of the nucleophile on the β-carbon (C4), generating an enolate intermediate which is subsequently protonated to yield the final product.[3]

Typical Nucleophiles (Michael Donors):

-

Doubly-stabilized enolates (e.g., from malonic esters)

-

Thiolates and Amines

-

Organocuprates (Gilman reagents)

This protocol outlines a representative procedure for the conjugate addition of a thiol to methyl 2-oxo-4-phenylbut-3-enoate, a common transformation for introducing sulfur-containing moieties.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Reagent Addition: Cool the solution to 0 °C. Add the thiol nucleophile (e.g., thiophenol, 1.1 equiv.) followed by a catalytic amount of a non-nucleophilic base (e.g., DBU or a tertiary amine, 0.1 equiv.) to generate the thiolate in situ.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Workflow for a typical Michael Addition reaction.

[4+2] Cycloadditions (Diels-Alder Reaction)

The electron-deficient nature of the C3=C4 double bond makes methyl 2-oxo-4-phenylbut-3-enoate an excellent dienophile for Diels-Alder reactions. This provides a powerful route to construct substituted cyclohexene rings, which are common motifs in natural products and pharmaceuticals.

Causality: The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (our substrate). The electron-withdrawing keto and ester groups lower the energy of the LUMO, accelerating the reaction. A related compound, methyl 2-oxobut-3-enoate, is known to be highly reactive in such cycloadditions.[4]

-

Preparation: To a pressure tube or a sealed flask, add methyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv.) and a suitable diene (e.g., isoprene or cyclopentadiene, 1.5-2.0 equiv.) in a solvent such as toluene or dichloromethane. For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv.) can be added at a low temperature.

-

Reaction: Seal the vessel and heat the mixture (typically between 80-120 °C) or stir at room temperature if a catalyst is used. Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude cycloadduct is purified via flash column chromatography to isolate the desired regio- and stereoisomers.

Caption: Workflow for a Diels-Alder cycloaddition reaction.

Reactions at the Carbonyl Centers

While conjugate addition is often dominant, the carbonyl groups remain reactive.

-

Reduction: Selective reduction of the ketone can be achieved using reagents like sodium borohydride (NaBH₄), which will typically favor 1,2-reduction of the ketone over the ester or the alkene.

-

Hydrolysis and Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] Transesterification can also occur in the presence of an alcohol and a suitable catalyst.[5]

Synthesis and Spectroscopic Characterization

While a variety of specific synthetic routes exist, a common approach to analogous structures involves aldol condensation-type reactions between a methyl pyruvate derivative and benzaldehyde. Spectroscopic analysis is critical for confirming the structure and purity of the compound.

Spectroscopic Profile

Precise, experimentally verified spectroscopic data for this specific molecule is not widely published. However, data from closely related compounds and predictive models provide a reliable profile. The data below for a related benzothiazole adduct provides insight into the expected chemical shifts for the core butenoate fragment.[6]

| Spectroscopy | Expected Features | Reference / Rationale |

| ¹H NMR | δ ~7.3-7.8 ppm (m, 5H, Phenyl); δ ~6.8-7.7 ppm (d, 2H, vinyl H); δ ~3.8 ppm (s, 3H, -OCH₃) | Protons on the double bond are deshielded by the carbonyl and phenyl groups. Data is analogous to published spectra of similar structures.[6] |

| ¹³C NMR | δ ~190-198 ppm (C=O, ketone); δ ~160-165 ppm (C=O, ester); δ ~125-145 ppm (vinyl & aromatic C); δ ~53 ppm (-OCH₃) | Carbonyl carbons appear far downfield. Conjugation affects the chemical shifts of the vinyl and aromatic carbons.[6] |

| IR (cm⁻¹) | ~1735 (C=O, ester stretch); ~1680 (C=O, ketone stretch); ~1620 (C=C, alkene stretch) | The distinct carbonyl stretching frequencies allow for clear identification of both the ester and the conjugated ketone. |

Conclusion

Methyl 2-oxo-4-phenylbut-3-enoate is a synthetically valuable intermediate whose reactivity is dominated by the interplay of its conjugated functional groups. A thorough understanding of its electronic properties allows chemists to strategically employ it in complex molecular construction. Its propensity to undergo Michael additions and Diels-Alder reactions makes it a powerful tool for accessing diverse chemical scaffolds. By carefully selecting reagents and conditions, the reactivity at its multiple electrophilic centers can be precisely controlled, underscoring its utility in modern organic synthesis and drug discovery pipelines.

References

-

Langone, D., Painter, B., Nash, C., & Kirkbride, P. (2022). Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA). ResearchGate. [Link]

-

Gurbanov, A. V., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]

-

Nielsen, T. E., & Lequitte, M. (2006). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

- Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

PubChem. Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

-

University of Calgary. Ch21: Michael reaction. University of Calgary. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

- 1. Methyl 2-oxo-4-phenylbut-3-enoate | C11H10O3 | CID 582963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One moment, please... [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates [mdpi.com]

Methyl 2-oxo-4-phenylbut-3-enoate: A Versatile Precursor in Modern Organic Synthesis

Abstract: This in-depth technical guide explores the significant role of methyl 2-oxo-4-phenylbut-3-enoate as a versatile and reactive precursor in contemporary organic synthesis. Possessing a unique molecular architecture characterized by an α,β-unsaturated ester system, this compound serves as a valuable building block for the construction of a diverse array of complex organic molecules. Its dual electrophilic nature allows for a range of chemical transformations, most notably Michael additions and Diels-Alder reactions, providing efficient pathways to valuable carbocyclic and heterocyclic frameworks. This guide will delve into the synthesis, core reactivity, and mechanistic underpinnings of its utility, supported by field-proven insights and detailed experimental protocols. We will further showcase its applications in the synthesis of medicinally relevant scaffolds, including pyrazolone and benzothiazole derivatives, highlighting its importance for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of α,β-Unsaturated Carbonyl Compounds

The class of α,β-unsaturated carbonyl compounds represents a cornerstone of modern synthetic chemistry. The conjugation of a carbon-carbon double bond with a carbonyl group creates a unique electronic landscape, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity profile is central to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures from relatively simple starting materials.

Methyl 2-oxo-4-phenylbut-3-enoate, an α,β-unsaturated ester, has emerged as a particularly useful building block in this class.[1] Its structure, featuring both a reactive double bond and an electrophilic ester group, allows for a variety of synthetic transformations. This guide aims to provide a comprehensive overview of its synthesis, reactivity, and application, serving as a technical resource for chemists engaged in the design and execution of novel synthetic strategies.

1.1. Structure and Physicochemical Properties of Methyl 2-oxo-4-phenylbut-3-enoate

Methyl 2-oxo-4-phenylbut-3-enoate is a solid with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol .[2] Its structure is characterized by a methyl ester in conjugation with a ketone and a styryl group. This extended conjugation influences its reactivity and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol [2] |

| CAS Number | 107969-78-8[3] |

| Appearance | Solid |

Synthesis of Methyl 2-oxo-4-phenylbut-3-enoate

The synthesis of methyl 2-oxo-4-phenylbut-3-enoate can be achieved through several synthetic routes. A common and effective method involves the Claisen-Schmidt condensation of benzaldehyde with methyl pyruvate. This reaction, typically catalyzed by a base, proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated product.

2.1. Recommended Synthetic Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of methyl 2-oxo-4-phenylbut-3-enoate.

Materials:

-

Benzaldehyde

-

Methyl pyruvate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add a solution of benzaldehyde and methyl pyruvate in ethanol to the cooled NaOH solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Core Reactivity and Mechanistic Insights

The synthetic versatility of methyl 2-oxo-4-phenylbut-3-enoate stems from its dual electrophilic nature. The carbonyl carbon of the ester and the β-carbon of the α,β-unsaturated system are both susceptible to nucleophilic attack. This allows for a rich and diverse reaction chemistry.

3.1. Michael Addition Reactions: A Gateway to Functionalized Carbonyls

The Michael addition, or conjugate addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds.[4] In this reaction, a nucleophile adds to the β-carbon of the unsaturated system, driven by the formation of a new carbon-carbon or carbon-heteroatom bond.[4] Methyl 2-oxo-4-phenylbut-3-enoate is an excellent Michael acceptor, reacting with a wide range of nucleophiles, including enolates, amines, and thiols.[1]

3.1.1. General Mechanism of Michael Addition

The mechanism of the Michael addition involves three key steps:

-

Formation of the nucleophile (e.g., deprotonation of a malonate ester to form an enolate).

-

Nucleophilic attack of the Michael donor at the β-carbon of the α,β-unsaturated system.[4]

-

Protonation of the resulting enolate to yield the final product.[4]

Caption: General workflow of a Michael addition reaction.

3.2. Diels-Alder Reactions: Constructing Carbocyclic and Heterocyclic Frameworks

Methyl 2-oxo-4-phenylbut-3-enoate can also function as a dienophile in Diels-Alder reactions, a powerful cycloaddition reaction that forms a six-membered ring.[5][6] Its electron-withdrawing ester and keto groups activate the double bond, making it reactive towards electron-rich dienes. This provides a direct route to highly functionalized cyclohexene derivatives.

3.2.1. General Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step. The reaction typically proceeds with high stereospecificity.

Caption: The concerted mechanism of the Diels-Alder reaction.

3.3. Multicomponent Reactions

The reactivity of methyl 2-oxo-4-phenylbut-3-enoate also lends itself to multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials.[7] A notable example is the synthesis of benzothiazole derivatives through a one-pot, three-component reaction of benzylideneacetone (a structurally similar compound), benzothiazole, and an electrophile.[8] This suggests the potential for methyl 2-oxo-4-phenylbut-3-enoate to participate in similar MCRs for the efficient synthesis of complex heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

The diverse reactivity of methyl 2-oxo-4-phenylbut-3-enoate makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

4.1. Synthesis of Heterocyclic Scaffolds

-

Pyrazolone Derivatives: Ethyl 3-oxo-4-phenylbutanoate, a closely related compound, is a key intermediate in the synthesis of pyrazolone derivatives.[9] These heterocycles are found in numerous pharmaceutical agents with analgesic, anti-inflammatory, and antipyretic properties.[9]

-

Benzothiazole Derivatives: As mentioned, the structural similarity to benzylideneacetone suggests its utility in the multicomponent synthesis of functionalized benzothiazoles, a privileged scaffold in medicinal chemistry with a broad range of anticancer activities.[8]

4.2. Precursor to Pharmaceutical Intermediates

-

Pyrrolinylaminopyrimidine Analogs: Ethyl 3-oxo-4-phenylbutanoate is also crucial for the preparation of pyrrolinylaminopyrimidine analogs.[9] These compounds are of interest for their potential to modulate cellular signaling pathways.[9]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: The related compound, 2-oxo-4-phenylbutyrate, is an important intermediate in the synthesis of ACE inhibitors such as benazepril and lisinopril, which are used to treat hypertension and congestive heart failure.[10]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for key reactions involving α,β-unsaturated esters like methyl 2-oxo-4-phenylbut-3-enoate. Researchers should optimize these conditions for their specific substrates and desired products.

5.1. Protocol for a Michael Addition Reaction

This protocol is a general guideline for the addition of a thiol to an α,β-unsaturated ester.[1]

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve the α,β-unsaturated ester in a suitable anhydrous solvent.

-

Add the thiol to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

5.2. Protocol for a Diels-Alder Reaction

This protocol provides a general method for a Lewis acid-catalyzed Diels-Alder reaction.[1]

Procedure:

-

In a dried reaction flask under an inert atmosphere, dissolve the α,β-unsaturated ester in an anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the Lewis acid to the solution.

-

Add the diene to the reaction mixture.

-

Allow the reaction to stir at a low temperature and then slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

Conclusion and Future Outlook

Methyl 2-oxo-4-phenylbut-3-enoate is a highly valuable and versatile precursor in organic synthesis. Its rich reaction chemistry, particularly its propensity to undergo Michael additions and Diels-Alder reactions, provides chemists with powerful tools for the construction of complex molecular architectures. Its application in the synthesis of medicinally relevant heterocyclic and carbocyclic scaffolds underscores its importance in drug discovery and development. Future research will likely continue to uncover new applications for this versatile building block, particularly in the development of novel multicomponent reactions and asymmetric catalytic transformations.

References

[1] Benchchem. Application of (E)-Methyl 4-phenylbut-2-enoate in Natural Product Synthesis: A Methodological Overview. Benchchem. [10] Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A. [11] ResearchGate. (2022). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [8] MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [5] DTU Research Database. (2018). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [2] PubChem. Methyl 2-oxo-4-phenylbut-3-enoate. National Center for Biotechnology Information. [12] PubChem. Methyl 2-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [4] Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [13] Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A. [6] Wiley Online Library. (2018). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [7] Encyclopedia.pub. (2020). Bio-catalysis in Multicomponent Reactions. [14] Digital Commons @ University of Nebraska - Lincoln. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. University of Calgary. Ch21: Michael reaction. [9] NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. [15] Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [3] BLDpharm. (E)-Methyl 2-oxo-4-phenylbut-3-enoate. [16] Chemistry Steps. Michael Addition Reaction Mechanism. [17] ChemScene. (3e)-2-Oxo-4-phenylbut-3-enoic acid. [18] ResearchGate. (2018). Synthesis, Stability, and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [19] Benchchem. Application Notes and Protocols for Michael Addition Reactions Using 3-Methyl-4-phenyl-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2-oxo-4-phenylbut-3-enoate | C11H10O3 | CID 582963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 107969-78-8|(E)-Methyl 2-oxo-4-phenylbut-3-enoate|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 2-oxo-4-phenylbutanoate | C11H12O3 | CID 11805548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 14. westmont.edu [westmont.edu]

- 15. aroonchande.com [aroonchande.com]

- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. chemscene.com [chemscene.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of α,β-Unsaturated Esters: A Technical Guide to the Biological Activities of Methyl 2-oxo-4-phenylbut-3-enoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 2-oxo-4-phenylbut-3-enoate scaffold, a core component of the broader class of α,β-unsaturated ketones, represents a privileged structure in medicinal chemistry. Its inherent electrophilicity, conferred by the Michael acceptor system, allows for covalent interactions with a multitude of biological nucleophiles, thereby modulating various signaling pathways implicated in a range of pathologies. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Introduction: The Chemical Versatility and Biological Promise of a Core Scaffold

Methyl 2-oxo-4-phenylbut-3-enoate and its derivatives belong to the chalcone family and related α,β-unsaturated carbonyl compounds. These molecules are characterized by an enone system that acts as a Michael acceptor, readily reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is central to their biological effects. The phenyl group and the ester moiety offer numerous sites for chemical modification, allowing for the synthesis of large and diverse compound libraries with a wide spectrum of biological activities.[2] The exploration of these derivatives has yielded promising candidates in the fields of oncology, immunology, and infectious diseases.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

Derivatives of methyl 2-oxo-4-phenylbut-3-enoate have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death, or apoptosis, in malignant cells.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these compounds are not attributed to a single mechanism but rather a coordinated assault on key cellular processes that sustain cancer cell survival and proliferation.

-

Induction of Apoptosis via the Intrinsic Pathway: A primary mechanism of action is the induction of the mitochondrial-mediated intrinsic apoptotic pathway.[4] These compounds can lead to a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[5][6] This disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[7]

-

Modulation of the Bcl-2 Family of Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][9] Anti-apoptotic members, like Bcl-2 itself, prevent apoptosis, while pro-apoptotic members, such as Bax and Bak, promote it. Derivatives of methyl 2-oxo-4-phenylbut-3-enoate have been shown to down-regulate the expression of anti-apoptotic Bcl-2, thereby shifting the cellular balance towards apoptosis.[10]

-

Caspase Activation: The induction of apoptosis culminates in the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3, an executioner caspase, is a hallmark of apoptosis and has been observed following treatment with α,β-unsaturated ketones.[10]

The following diagram illustrates the proposed mechanism of apoptosis induction by methyl 2-oxo-4-phenylbut-3-enoate derivatives.

Caption: Proposed mechanism of apoptosis induction.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their chemical structure. Key SAR findings include:

-

The Michael Acceptor: The presence of a non-sterically hindered α,β-unsaturated carbonyl moiety is crucial for cytotoxic activity.[10]

-

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, have been shown to modulate potency.[11] The presence of heterocyclic rings, such as indole and furan, can also enhance cytotoxicity.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative methyl 2-oxo-4-phenylbut-3-enoate derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Benzothiazole derivative | Human metastatic melanoma | >10 (93% inhibition at 100 µM) | [5] |

| 2 | Thiophene-bearing bis-chalcone | Breast (MCF-7) | 4.05 | [13] |

| 3 | Thiophene-bearing bis-chalcone | Colon (HCT116) | 17.14 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

Workflow:

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Derivatives of methyl 2-oxo-4-phenylbut-3-enoate have emerged as promising anti-inflammatory agents.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are primarily mediated by their ability to inhibit the NF-κB signaling pathway.

-

Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] Certain derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[16]

-

Suppression of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly reduced.[17]

The following diagram depicts the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[1]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of methyl 2-oxo-4-phenylbut-3-enoate have shown promising activity against a range of pathogens.

Mechanism of Action: Targeting Essential Bacterial Pathways

While the antimicrobial mechanisms are still being fully elucidated for all derivatives, a key target has been identified in certain bacteria.

-

Inhibition of Menaquinone Biosynthesis: In Staphylococcus aureus, including methicillin-resistant strains (MRSA), certain derivatives have been shown to inhibit MenB, an enzyme essential for the biosynthesis of menaquinone (Vitamin K2). Menaquinone is a vital component of the bacterial electron transport chain, and its inhibition leads to bacterial cell death.

Antimicrobial Spectrum and Potency

These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15][18]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of representative derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 4 | Benzyl bromide derivative | Staphylococcus aureus | 1000 | [19] |

| 5 | Benzyl bromide derivative | Candida albicans | 250 | [19] |

| 6 | Fluorinated chalcone | Aspergillus niger | - | [15] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

Workflow:

Caption: Broth microdilution assay workflow.

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis Strategies: Building a Diverse Chemical Library

The synthesis of methyl 2-oxo-4-phenylbut-3-enoate derivatives is typically straightforward, with the Claisen-Schmidt condensation being a widely employed method for preparing the chalcone backbone.[20] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

General Protocol: Claisen-Schmidt Condensation

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve the substituted acetophenone and the aromatic aldehyde in a suitable solvent, such as ethanol.

-

Base Addition: Add a solution of a strong base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water and acidify to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent.

Conclusion and Future Directions

Derivatives of methyl 2-oxo-4-phenylbut-3-enoate represent a highly promising class of bioactive molecules with a diverse range of therapeutic applications. Their ability to modulate key cellular pathways implicated in cancer, inflammation, and microbial infections, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Evaluating the most promising candidates in relevant animal models of disease.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of therapeutics to address unmet medical needs.

References

-

Mladenova, R., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 25(18), 4253. [Link]

-

PubChem. Methyl 2-oxo-4-phenylbut-3-enoate. [Link]

-

Satoh, K., et al. (1999). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 19(5B), 4081-4086. [Link]

-

Kim, D. H., et al. (2001). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Biochemical Pharmacology, 61(7), 845-852. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 8(25), 22657-22673. [Link]

-

Posadas, I., et al. (2003). Anti-inflammatory activity of the flavonoid, ternatin, in vivo and in vitro. Journal of Pharmacy and Pharmacology, 55(11), 1541-1547. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811. [Link]

-

Pu, J., et al. (2011). B-cell Specific Inhibitors of NF-κB Activation. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Lee, J. H., et al. (2001). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. ResearchGate. [Link]

-

Reddy, P. V. G., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5323. [Link]

-

Ferreira, L. G., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. RSC Medicinal Chemistry, 13(11), 1313-1328. [Link]

-

Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 6039-6048. [Link]

-

Mladenova, R., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 25(18), 4253. [Link]

-

Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

Romagnoli, R., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(21), 6847-6859. [Link]

-

Wang, C., & Youle, R. J. (2009). The role of mitochondria in apoptosis. Annual Review of Genetics, 43, 95-118. [Link]

-

Wallace, D. C. (2005). A mitochondrial paradigm of metabolic and degenerative diseases, aging, and cancer: a dawn for evolutionary medicine. Annual Review of Genetics, 39, 359-407. [Link]

-

de Oliveira, A. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(14), 5364. [Link]

-

Li, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic & Biomolecular Chemistry, 21(20), 4230-4234. [Link]

-

Kale, J., et al. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell Death & Differentiation, 25(1), 20-32. [Link]

-

Khawaja, G., & Khalil, M. (2023). Effect of treatment with compounds 2–4 in mitochondrial membrane... ResearchGate. [Link]

-

Xu, Z., et al. (2019). Chalcone derivatives and their antibacterial activities: Current development. Bioorganic Chemistry, 91, 103133. [Link]

-

ResearchGate. Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. [Link]

-

Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2. [Link]

-

Koleva, Y. K., et al. (2012). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Chemical Research in Toxicology, 25(3), 695-705. [Link]

-